molecular formula C27H20FNO5S B280915 Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B280915
M. Wt: 489.5 g/mol
InChI Key: SUBRQSUEWQKEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves the inhibition of the Akt/mTOR signaling pathway. The Akt/mTOR pathway is essential for the growth and proliferation of cancer cells, and the inhibition of this pathway can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce tumor size. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments is its potent anti-cancer properties. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been shown to have cytotoxic effects on normal cells, and caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for the use of Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in scientific research. One of the significant future directions is in the development of novel cancer therapies. The compound's potent anti-cancer properties make it a promising candidate for the development of new cancer treatments. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of other diseases, such as arthritis and neurodegenerative diseases. Further research is needed to explore the full potential of Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in various scientific research applications.
In conclusion, Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has significant potential in various scientific research applications. The compound's potent anti-cancer properties, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new cancer treatments and the treatment of other diseases. Further research is needed to explore the full potential of this compound in various scientific research applications.

Synthesis Methods

The synthesis of Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves the reaction between 5-amino-2-methylnaphtho[1,2-b]furan-3-carboxylic acid and benzyl 5-bromo-2-fluorobenzenesulfonate. The reaction occurs in the presence of a base and a catalyst, and the resulting product is purified through column chromatography.

Scientific Research Applications

Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been used in various scientific research applications. One of the significant applications is in the field of cancer research. Studies have shown that Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells.

properties

Molecular Formula

C27H20FNO5S

Molecular Weight

489.5 g/mol

IUPAC Name

benzyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H20FNO5S/c1-17-25(27(30)33-16-18-7-3-2-4-8-18)23-15-24(21-9-5-6-10-22(21)26(23)34-17)29-35(31,32)20-13-11-19(28)12-14-20/h2-15,29H,16H2,1H3

InChI Key

SUBRQSUEWQKEEW-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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